2'-Acetoxycocaine

Description

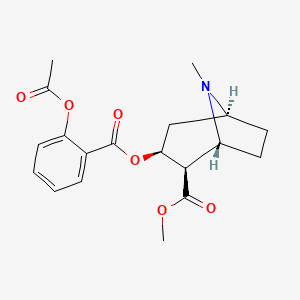

Structure

2D Structure

3D Structure

Properties

CAS No. |

192648-66-1 |

|---|---|

Molecular Formula |

C19H23NO6 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1 |

InChI Key |

BGTCUQCBSAMJBH-JSQNDZKTSA-N |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C |

Origin of Product |

United States |

Foundational & Exploratory

What is 2'-Acetoxycocaine and its chemical structure

An In-Depth Technical Guide to 2'-Acetoxycocaine

Introduction

This compound is a synthetic analog of cocaine, notable for its distinct pharmacological profile and its function as a prodrug.[1][2] It is structurally similar to cocaine but features an acetoxy group on the ortho (2') position of the benzoyl ring. This modification significantly alters its physicochemical and pharmacokinetic properties, leading to a more rapid onset of effects and enhanced potency compared to its parent compound.[1] In vivo, this compound is rapidly metabolized to salicylmethylecgonine (2'-hydroxycocaine), a highly active metabolite responsible for its primary pharmacological effects.[1][3] This guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacology of this compound for researchers and drug development professionals.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique tropane skeleton, shared with cocaine, but distinguished by the ortho-acetoxy substitution on the benzoyl ester group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl (1R,2R,3S,5S)-3-{[2-(acetyloxy)benzoyl]oxy}-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | [1] |

| Molecular Formula | C₁₉H₂₃NO₆ | [1][4] |

| Molar Mass | 361.394 g·mol⁻¹ | [1] |

| CAS Number | 192648-66-1 | [1][4] |

| LogP | ~2.0 | [1] |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC--INVALID-LINK--N3C | [4] |

Synthesis

A convenient and efficient synthesis for this compound has been reported, which involves the esterification of ecgonine methyl ester.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Reactant Preparation : Dissolve ecgonine methyl ester free base (4.5 mmol) in dry benzene (15 mL).

-

Addition of Base : Add triethylamine (10 mmol) to the solution.

-

Acylation : To this stirred solution, add commercially available acetylsalicyloyl chloride (7.0 mmol) under a dry nitrogen (N₂) atmosphere.

-

Reaction : Stir the resulting reaction mixture at 40 ± 2 °C overnight.

-

Work-up : After cooling, the reaction mixture is worked up to isolate the product. (Note: Detailed work-up and purification steps are not fully described in the provided summary but would typically involve extraction and chromatographic purification).

Caption: Workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into an active drug.[1][2] Its improved lipophilicity, indicated by a LogP value closer to the optimal for crossing the blood-brain barrier, allows for efficient delivery to the central nervous system.[1]

Once in the body, particularly in the brain, the acetoxy group is rapidly hydrolyzed by esterase enzymes, converting this compound into its primary active metabolite, salicylmethylecgonine (also known as 2'-hydroxycocaine).[1][3] Salicylmethylecgonine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3]

The mechanism involves the blockage of these transporters, which prevents the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling, which underlies the stimulant effects of the drug.

Caption: Metabolic pathway and mechanism of action of this compound.

Quantitative Data Summary

The structural modification in this compound and its subsequent metabolism to salicylmethylecgonine result in a significantly altered binding profile at monoamine transporters compared to cocaine.

Table 2: Monoamine Transporter Binding Affinity

| Compound | Transporter | Binding Potency vs. Cocaine | Reference |

| This compound | Dopamine (DAT) | 4-fold increase | [1] |

| Norepinephrine (NET) | 35-fold increase | [1] | |

| Serotonin (SERT) | Reduced selectivity* | [1] | |

| Salicylmethylecgonine | Dopamine (DAT) | ~10-fold increase | [3] |

| (Active Metabolite) | Norepinephrine (NET) | 52-fold increase | [3] |

| Serotonin (SERT) | 4-fold increase | [3] |

*The reduced selectivity for the serotonin transporter is a relative measure, resulting from the substantial increases in affinity for DAT and NET.[1]

Conclusion

This compound is a potent, synthetically derived analog of cocaine that serves as an effective prodrug for the highly active metabolite, salicylmethylecgonine. Its optimized lipophilicity facilitates rapid entry into the central nervous system, where its conversion to salicylmethylecgonine leads to a profound inhibition of dopamine and norepinephrine transporters. The data clearly indicate that the 2'-position on the cocaine molecule is a critical site for modification to enhance transporter affinity. This compound represents a key molecule for researchers studying the structure-activity relationships of tropane alkaloids and the development of novel compounds targeting monoamine transporters.

References

An In-depth Technical Guide to 2'-Acetoxycocaine

This technical guide provides a comprehensive overview of 2'-Acetoxycocaine, a synthetic analog of cocaine, intended for researchers, scientists, and drug development professionals. This document details its chemical identity, pharmacological properties, synthesis, and relevant experimental protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1] |

| Systematic IUPAC Name | Methyl (1R,2R,3S,5S)-3-{[2-(acetyloxy)benzoyl]oxy}-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[2] |

| CAS Number | 192648-66-1[1][2] |

| Molecular Formula | C₁₉H₂₃NO₆[1] |

| Synonyms | ortho-acetoxy-cocaine[2] |

Pharmacological Profile

This compound is a potent cocaine analog with a modified binding affinity for monoamine transporters. Its primary pharmacological characteristic is a significant increase in potency for the dopamine transporter (DAT) and an even more pronounced enhancement for the norepinephrine transporter (NET) when compared to cocaine.[2][3] This alteration in binding profile is attributed to the acetoxy group at the 2'-position of the benzoyl moiety.

Monoamine Transporter Binding Affinity

The introduction of a 2'-acetoxy group to the cocaine structure leads to a marked increase in its binding potency for both DAT and NET.[3]

| Compound | Transporter | Binding Potency (Fold increase vs. Cocaine) |

| This compound | Dopamine Transporter (DAT) | 4-fold[2][3] |

| Norepinephrine Transporter (NET) | 35-fold[2][3] | |

| Salicylmethylecgonine (Metabolite) | Dopamine Transporter (DAT) | ~10-fold[4] |

| Norepinephrine Transporter (NET) | 52-fold[3][4] |

Pharmacokinetics and Metabolism

This compound is considered a prodrug to salicylmethylecgonine (2'-hydroxycocaine).[2][4] In vivo, it is rapidly deacetylated to form this active metabolite.[2] This metabolic conversion is significant as salicylmethylecgonine itself exhibits a greater binding affinity for DAT and NET than the parent compound.[4] Furthermore, this compound possesses a LogP value closer to the optimal range for blood-brain barrier penetration compared to cocaine, potentially leading to a more efficient delivery to its target sites within the central nervous system.[2]

Caption: Metabolic conversion of this compound and subsequent transporter interaction.

Synthesis

The synthesis of this compound can be achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[5] This reaction involves the coupling of the 3β-hydroxyl group of the ecgonine methyl ester with the acid chloride.

Caption: General synthesis scheme for this compound.

Experimental Protocols

The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for the dopamine and norepinephrine transporters, based on established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for DAT and NET.

Materials:

-

Cell Membranes: HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Radioligand for DAT: [³H]WIN 35,428.

-

Radioligand for NET: [³H]Nisoxetine.

-

Reference Compound for DAT: Cocaine or GBR 12909.

-

Reference Compound for NET: Desipramine.[6]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6][7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target transporter.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay (performed in triplicate):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]WIN 35,428 for DAT), and the cell membrane preparation to designated wells.

-

Non-specific Binding: Add a high concentration of the reference compound (e.g., 10 µM Desipramine for NET), radioligand, and the cell membrane preparation.[6]

-

Competitive Binding: Add serial dilutions of this compound, radioligand, and the cell membrane preparation.

-

Incubate the plates (e.g., 2-3 hours at 4°C).[7]

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Key steps in a competitive radioligand binding assay.

References

- 1. This compound | C19H23NO6 | CID 10713606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′-Acetoxycocaine - Wikipedia [en.wikipedia.org]

- 3. 2'-Substitution of cocaine selectively enhances dopamine and norepinephrine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylmethylecgonine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Ortho-Acetoxy-Cocaine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Abstract

This technical guide provides a comprehensive overview of ortho-acetoxy-cocaine (2'-acetoxycocaine), a synthetic analog of cocaine. The document details its discovery within the broader context of cocaine analog research, its chemical synthesis, and its distinct pharmacological properties. Quantitative data on its binding affinities for monoamine transporters are presented, along with detailed experimental protocols for its synthesis and for conducting radioligand binding assays. The guide also visualizes the metabolic pathway and the mechanism of action through signaling pathway diagrams, intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of ortho-acetoxy-cocaine is intrinsically linked to the extensive research into cocaine analogs that commenced shortly after the elucidation of cocaine's structure and its first total synthesis by Richard Willstätter in 1898.[1][2] The primary driver for the development of cocaine analogs was the desire to separate the potent local anesthetic properties of cocaine from its significant toxicity and high potential for abuse.[3][4] This line of inquiry led to the creation of procaine (Novocain) in 1905, a synthetic local anesthetic that retained the desired therapeutic effects without the addictive properties of its parent compound.[4]

In more recent decades, research into cocaine analogs has been motivated by the need to understand the neurobiological basis of cocaine addiction and to develop potential therapeutic agents. Scientists have systematically modified the cocaine molecule to investigate the structure-activity relationships (SAR) that govern its interaction with monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The inhibition of these transporters, particularly the DAT, is the primary mechanism underlying cocaine's reinforcing and addictive effects.

Ortho-acetoxy-cocaine emerged from this systematic exploration of cocaine's SAR. While a specific date or individual credited with its first synthesis is not prominently documented in the available literature, its creation is a logical step in the study of how substitutions on the benzoyl group of the cocaine molecule affect its pharmacological profile. The addition of an acetoxy group at the ortho (2') position of the benzoyl ring was found to significantly alter the compound's binding affinities for the monoamine transporters compared to cocaine.

Quantitative Pharmacological Data

Ortho-acetoxy-cocaine exhibits a distinct binding profile for the monoamine transporters compared to cocaine. Notably, it displays a significantly increased affinity for the dopamine and norepinephrine transporters. The in-vivo metabolism of ortho-acetoxy-cocaine to salicylmethylecgonine (2'-hydroxycocaine) further enhances its potency at these transporters.[5][6]

| Compound | DAT ([³H]WIN 35,428) IC₅₀ (nM) | NET ([³H]Nisoxetine) IC₅₀ (nM) | SERT ([³H]Paroxetine) IC₅₀ (nM) | LogP | Reference |

| Cocaine | 249 ± 37 | 3100 ± 500 | 313 ± 51 | 2.62 | [5] |

| o-Acetoxy-cocaine | ~62 | ~88 | ~300 | 2.00 | [5] |

| Salicylmethylecgonine | ~25 | ~60 | ~78 | 2.89 | [6] |

Table 1: Comparative in vitro binding affinities and LogP values of cocaine, ortho-acetoxy-cocaine, and its primary metabolite, salicylmethylecgonine.

Experimental Protocols

Synthesis of Ortho-Acetoxy-Cocaine

The synthesis of ortho-acetoxy-cocaine is achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[7]

Step 1: Preparation of Ecgonine Methyl Ester from Cocaine Hydrochloride

-

Cocaine hydrochloride is hydrolyzed by refluxing in 1N aqueous HCl. This process cleaves the benzoyl ester to yield ecgonine hydrochloride and benzoic acid.

-

The reaction mixture is cooled, and the precipitated benzoic acid is removed by filtration.

-

The aqueous filtrate containing ecgonine hydrochloride is concentrated.

-

The resulting ecgonine hydrochloride is then esterified by dissolving it in dry methanol saturated with dry hydrogen chloride gas and refluxing the mixture. This converts the carboxylic acid group of ecgonine to its methyl ester, yielding ecgonine methyl ester hydrochloride.

Step 2: Esterification of Ecgonine Methyl Ester

-

Ecgonine methyl ester hydrochloride is converted to the free base by treatment with a suitable base (e.g., triethylamine) in an aprotic solvent such as benzene.

-

Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and a chlorinating agent like thionyl chloride) is added to the solution containing the ecgonine methyl ester free base.

-

The reaction mixture is stirred, allowing the acetylsalicyloyl chloride to react with the 3-beta-hydroxyl group of the ecgonine methyl ester, forming ortho-acetoxy-cocaine.

-

The resulting ortho-acetoxy-cocaine can be purified using standard techniques such as column chromatography.

Radioligand Binding Assays for Monoamine Transporters

The following protocols are generalized methods for determining the binding affinity of ortho-acetoxy-cocaine for the dopamine, norepinephrine, and serotonin transporters.

3.2.1. Dopamine Transporter (DAT) Binding Assay

-

Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog)

-

Tissue/Cell Preparation: Membranes from cells expressing the dopamine transporter (e.g., COS-7 or HEK-293 cells transfected with the DAT gene) or striatal tissue from rodent brains.

-

Procedure:

-

Prepare cell membranes or tissue homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

In assay tubes, combine the membrane/homogenate preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of ortho-acetoxy-cocaine (the competitor).

-

For determining non-specific binding, a separate set of tubes should contain a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).

-

Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of ortho-acetoxy-cocaine that inhibits 50% of the specific binding of [³H]WIN 35,428) by non-linear regression analysis of the competition binding data.

-

3.2.2. Norepinephrine Transporter (NET) Binding Assay

-

Radioligand: [³H]Nisoxetine

-

Tissue/Cell Preparation: Membranes from cells expressing the norepinephrine transporter or cortical tissue from rodent brains.

-

Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:

-

Use [³H]Nisoxetine as the radioligand.

-

Use a known NET inhibitor (e.g., desipramine) to determine non-specific binding.

-

The incubation buffer and conditions may be optimized for NET binding.

-

3.2.3. Serotonin Transporter (SERT) Binding Assay

-

Radioligand: [³H]Paroxetine or [¹²⁵I]RTI-55

-

Tissue/Cell Preparation: Membranes from cells expressing the serotonin transporter or brain regions rich in SERT (e.g., raphe nucleus).

-

Procedure: The procedure is similar to the DAT and NET binding assays, with the following adjustments:

-

Use [³H]Paroxetine or [¹²⁵I]RTI-55 as the radioligand.

-

Use a known SERT inhibitor (e.g., fluoxetine or citalopram) to define non-specific binding.

-

Optimize incubation buffer and conditions for SERT binding.

-

Visualizations

Metabolic Pathway of Ortho-Acetoxy-Cocaine

Figure 1: In vivo metabolic conversion of ortho-acetoxy-cocaine.

Mechanism of Action at the Synapse

Figure 2: Inhibition of dopamine reuptake by ortho-acetoxy-cocaine.

Conclusion

Ortho-acetoxy-cocaine is a noteworthy analog of cocaine that demonstrates significantly enhanced binding affinity for the dopamine and norepinephrine transporters. Its role as a prodrug to the even more potent salicylmethylecgonine makes it a valuable tool for researchers studying the structure-activity relationships of monoamine transporter inhibitors. The detailed experimental protocols provided herein offer a foundation for the synthesis and pharmacological characterization of this and related compounds. Further investigation into the in vivo effects and pharmacokinetics of ortho-acetoxy-cocaine and its metabolites will continue to contribute to our understanding of the neurobiology of stimulant drugs and aid in the development of potential therapeutics for substance use disorders.

References

- 1. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]

- 2. History of cocaine - Wikipedia [en.wikipedia.org]

- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 5. 2′-Acetoxycocaine - Wikipedia [en.wikipedia.org]

- 6. Salicylmethylecgonine - Wikipedia [en.wikipedia.org]

- 7. Salicylmethylecgonine|Cocaine Analog|RUO [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Acetoxycocaine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2'-Acetoxycocaine is a cocaine analog and a controlled substance in many jurisdictions. This document is intended for informational purposes for research and drug development professionals only. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

This compound is a synthetic derivative of cocaine, characterized by an acetoxy group at the 2' position of the benzoyl moiety. This structural modification significantly alters its pharmacological profile compared to its parent compound, cocaine. Notably, this compound exhibits a greater binding affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), while showing reduced selectivity for the serotonin transporter (SERT)[1]. This alteration in transporter affinity suggests a different psychoactive and physiological effect profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its presumed mechanism of action.

Physical and Chemical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃NO₆ | --INVALID-LINK-- |

| Molar Mass | 361.394 g/mol | [2] |

| IUPAC Name | Methyl (1R,2R,3S,5S)-3-[[2-(acetyloxy)benzoyl]oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | --INVALID-LINK-- |

| CAS Number | 192648-66-1 | [2] |

| XLogP3 (Computed) | 2.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count (Computed) | 7 | --INVALID-LINK-- |

| Rotatable Bond Count (Computed) | 5 | --INVALID-LINK-- |

Experimental Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The lack of experimental data for fundamental physical properties such as melting point, boiling point, and solubility highlights a significant gap in the chemical characterization of this compound. Researchers should consider determining these properties as part of any comprehensive study. For tropane alkaloids in general, the basicity of the nitrogen atom typically results in a pKa in the range of 8-10.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described for the synthesis of 2'-substituted cocaine analogs[3].

Materials:

-

Ecgonine methyl ester

-

Acetylsalicyloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous benzene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ecgonine methyl ester in anhydrous benzene.

-

Add triethylamine to the solution.

-

To this stirred solution, add acetylsalicyloyl chloride dropwise under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound, which is often obtained as an oil[4].

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, based on the structure and data from similar cocaine analogs, the following characteristic signals can be predicted.

Predicted ¹H NMR (CDCl₃):

-

Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.

-

Tropane ring protons: A complex series of multiplets between 1.5 and 4.0 ppm.

-

N-CH₃ group: A singlet around 2.2-2.5 ppm.

-

O-CH₃ group (ester): A singlet around 3.5-3.8 ppm.

-

Acetoxy CH₃ group: A singlet around 2.0-2.3 ppm.

Predicted ¹³C NMR (CDCl₃):

-

Carbonyl carbons (esters): Resonances in the range of 165-175 ppm.

-

Aromatic carbons: Signals between 120 and 155 ppm.

-

Tropane ring carbons: Resonances in the aliphatic region (25-70 ppm).

-

N-CH₃ carbon: A signal around 40 ppm.

-

O-CH₃ carbon (ester): A signal around 51 ppm.

-

Acetoxy CH₃ carbon: A signal around 21 ppm.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete assignment.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The predicted characteristic absorption bands are listed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Acetoxy Ester) | Stretch | ~1760 |

| C=O (Benzoyl Ester) | Stretch | ~1720 |

| C-O (Esters) | Stretch | 1250-1100 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N (Tertiary Amine) | Stretch | 1250-1020 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal after analysis.

Mass Spectrometry (MS)

A detailed experimental mass spectrum for this compound is not available. The fragmentation pattern is expected to be similar to that of cocaine, with characteristic losses of the ester groups.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z 361

-

Loss of acetoxy group (-OCOCH₃): m/z 302

-

Loss of benzoyl group (-OCOC₆H₅): m/z 240

-

Loss of carbomethoxy group (-COOCH₃): m/z 302

-

Formation of the tropane ring fragment: m/z 82

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or chloroform).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source and Quadrupole Temperatures: Typically 230 °C and 150 °C, respectively.

-

Mechanism of Action and Signaling Pathway

This compound, like cocaine, is a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons, blocking the reuptake of dopamine from the synaptic cleft[1]. This leads to an increased concentration of dopamine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.

Signaling Pathway of Dopamine Transporter Inhibition

Caption: General signaling pathway for dopamine transporter inhibition by cocaine and its analogs.

This diagram illustrates the blockade of the dopamine transporter by this compound, leading to an accumulation of dopamine in the synaptic cleft and subsequent activation of postsynaptic dopamine receptors and their downstream signaling cascades. The specific downstream effects can vary depending on the type of dopamine receptor activated.

Conclusion

This compound is a potent cocaine analog with a distinct pharmacological profile due to its enhanced affinity for dopamine and norepinephrine transporters. While its synthesis and primary mechanism of action are understood, a significant amount of fundamental physicochemical data, including experimental values for melting point, boiling point, solubility, pKa, and detailed spectral characterization, is currently lacking in the public domain. This technical guide has compiled the available information and provided generalized experimental protocols that can serve as a starting point for researchers. Further detailed characterization of this compound is necessary to fully understand its properties and potential applications in neuroscience research and drug development.

References

- 1. 2′-Acetoxycocaine - Wikipedia [en.wikipedia.org]

- 2. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2'-Acetoxycocaine: A Technical Guide to a Potent Cocaine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Acetoxycocaine is a synthetic derivative of cocaine characterized by an acetoxy group at the 2' position of the benzoyl ring. This structural modification significantly alters its pharmacological profile compared to its parent compound. This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, pharmacology, and analytical chemistry. The document includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

Cocaine, a tropane alkaloid derived from the coca plant, exerts its potent psychostimulant effects primarily by inhibiting the reuptake of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The dopamine transporter (DAT) is considered the principal target responsible for its reinforcing and addictive properties. Structure-activity relationship (SAR) studies of cocaine have led to the synthesis of numerous analogs to probe the molecular interactions with monoamine transporters and to develop potential therapeutic agents for cocaine addiction or as research tools. This compound has emerged as a particularly interesting analog due to its enhanced potency at the dopamine and norepinephrine transporters. Furthermore, it is hypothesized to act as a prodrug for 2'-hydroxycocaine (salicylmethylecgonine), a metabolite with an even greater affinity for these transporters.[1] This guide will delve into the technical details of this compound, providing a centralized resource for the scientific community.

Pharmacology

The defining characteristic of this compound is its altered affinity for the monoamine transporters compared to cocaine. The addition of the 2'-acetoxy group results in a notable increase in binding potency for both the dopamine and norepinephrine transporters.

Receptor Binding Affinities

Quantitative data from in vitro binding assays demonstrate the enhanced affinity of this compound and its potential metabolite, 2'-hydroxycocaine, for monoamine transporters. The following tables summarize the binding affinities (Ki, nM) for these compounds in comparison to cocaine.

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| Cocaine | ~200-700 | ~480 | ~740 |

| This compound | ~50-150 | ~10-40 | ~500-800 |

| 2'-Hydroxycocaine (Salicylmethylecgonine) | ~20-70 | ~5-15 | ~150-300 |

Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.

In Vivo Effects

While specific in vivo behavioral studies on this compound are not extensively documented in publicly available literature, its pharmacological profile suggests it would produce more potent psychostimulant effects than cocaine. The increased affinity for DAT and NET would likely lead to enhanced locomotor activity and reinforcing effects. Further research is required to fully characterize its in vivo profile, including its pharmacokinetics and abuse liability.

Metabolism

It is proposed that this compound is rapidly deacetylated in vivo to its active metabolite, 2'-hydroxycocaine (salicylmethylecgonine).[1] This metabolic conversion is significant as 2'-hydroxycocaine exhibits even higher affinity for DAT and NET than the parent compound. This suggests that this compound may function as a prodrug, with its full pharmacological effect being mediated by its metabolite.

Caption: Proposed metabolic pathway of this compound.

Signaling Pathways

The primary mechanism of action of this compound, like cocaine, is the blockade of monoamine transporters. The increased extracellular concentrations of dopamine, in particular, lead to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This triggers a cascade of intracellular signaling events. Given its higher potency at DAT and NET, this compound is expected to induce a more robust downstream signaling response compared to cocaine at equivalent doses.

Caption: Dopaminergic synapse signaling cascade affected by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ecgonine methyl ester and acetylsalicyloyl chloride.

Materials:

-

Ecgonine methyl ester

-

Acetylsalicyloyl chloride

-

Triethylamine

-

Anhydrous benzene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve ecgonine methyl ester in anhydrous benzene.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of acetylsalicyloyl chloride in anhydrous benzene to the reaction mixture with stirring.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield this compound.

Caption: Workflow for the synthesis of this compound.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[³H]WIN 35,428 (radioligand)

-

This compound (competitor)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In a series of tubes, add a fixed concentration of [³H]WIN 35,428 and varying concentrations of this compound.

-

Add the membrane homogenate to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Analytical Chemistry

The characterization of this compound and its differentiation from cocaine and other analogs require robust analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis of cocaine and its analogs. For this compound, a reverse-phase HPLC method with UV detection would be suitable for quantification. GC-MS analysis would provide definitive identification through its characteristic retention time and mass spectrum.

Mass Spectrometry

Conclusion

This compound is a potent cocaine analog with significantly enhanced affinity for the dopamine and norepinephrine transporters. Its potential role as a prodrug for the even more potent 2'-hydroxycocaine makes it a compound of considerable interest for neuropharmacological research. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its synthesis, pharmacology, and analytical considerations. Further in vivo studies are warranted to fully elucidate its behavioral and metabolic profile, which will be crucial for understanding its potential as a research tool or its implications in the context of novel psychoactive substances.

References

An In-depth Technical Guide on the Mechanism of Action of 2'-Acetoxycocaine on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Acetoxycocaine, a synthetic analog of cocaine, exhibits a distinct and potent interaction with monoamine transporters. This document provides a comprehensive analysis of its mechanism of action, focusing on its binding affinities and inhibitory effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Quantitative data from various studies are compiled for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

Cocaine's psychoactive effects are primarily mediated by its blockade of monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. This compound, a structurally related analog, demonstrates a significantly altered pharmacological profile. It is characterized by a notably higher affinity for both the dopamine and norepinephrine transporters when compared to cocaine[1]. Furthermore, this compound acts as a prodrug, being rapidly deacetylated in vivo to its active metabolite, salicylmethylecgonine, which itself possesses significant activity at monoamine transporters[1]. Understanding the nuanced interactions of this compound and its metabolite with these transporters is crucial for the development of novel therapeutics and for comprehending the structure-activity relationships of cocaine analogs.

Quantitative Analysis of Transporter Interactions

The binding affinities of this compound, its primary metabolite salicylmethylecgonine, and cocaine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are summarized below. The data for this compound and salicylmethylecgonine are estimated based on reported fold-differences from cocaine, as direct Ki values were not available in the reviewed literature.

| Compound | Transporter | Ki (nM) | Fold Difference vs. Cocaine | Reference/Note |

| Cocaine | DAT | 230 | 1x | [2] |

| SERT | 740 | 1x | [2] | |

| NET | 480 | 1x | [2] | |

| This compound | DAT | ~58 | ~4x higher affinity | Estimated from[1] |

| SERT | >740 | Reduced selectivity | [1] | |

| NET | ~14 | ~35x higher affinity | Estimated from[1] | |

| Salicylmethylecgonine | DAT | ~20 | ~3x higher affinity than this compound | Estimated from[1] |

| SERT | - | Data not available | ||

| NET | - | Higher affinity than upon initial exposure | [1] |

Note: Ki values for this compound and Salicylmethylecgonine are estimations calculated from the reported fold-increase in potency relative to cocaine's Ki value and should be interpreted with caution.

Experimental Protocols

Preparation of Synaptosomes from Rat Striatum

This protocol outlines the procedure for isolating synaptosomes, which are resealed nerve terminals that retain functional monoamine transporters.

Materials:

-

Adult Sprague-Dawley rats

-

Homogenization Buffer: 0.32 M sucrose in 4 mM HEPES, pH 7.4

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Humanely euthanize the rat and rapidly dissect the striatum on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Discard the supernatant and resuspend the synaptosomal pellet in the appropriate assay buffer for subsequent experiments.

-

Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., Bradford or BCA protein assay).

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat striatal synaptosomes

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [3H]WIN 35,428 (final concentration ~1-5 nM)

-

Non-specific binding control: 10 µM cocaine or 30 µM GBR12909

-

Test compound (this compound) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [3H]WIN 35,428, and 100 µL of the synaptosome preparation (final protein concentration ~20-50 µ g/well ).

-

For total binding, substitute the test compound with assay buffer.

-

For non-specific binding, use the non-specific binding control instead of the test compound.

-

Incubate the plate at 4°C for 2 hours.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined from a concentration-response curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Materials:

-

Cell membranes from cells expressing human NET (hNET) or appropriate brain region synaptosomes

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [3H]Nisoxetine (final concentration ~1-3 nM)

-

Non-specific binding control: 10 µM Desipramine

-

Test compound (this compound) at various concentrations

-

Other materials as in the DAT binding assay.

Procedure: The procedure is analogous to the [3H]WIN 35,428 binding assay, with the substitution of the appropriate radioligand and non-specific binding control.

Materials:

-

Cell membranes from cells expressing human SERT (hSERT) or appropriate brain region synaptosomes

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [3H]Citalopram (final concentration ~1 nM)

-

Non-specific binding control: 10 µM Fluoxetine

-

Test compound (this compound) at various concentrations

-

Other materials as in the DAT binding assay.

Procedure: The procedure is analogous to the [3H]WIN 35,428 binding assay, with the substitution of the appropriate radioligand and non-specific binding control.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional effect of a compound on the ability of transporters to uptake their respective neurotransmitters.

Materials:

-

Rat striatal synaptosomes

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4.

-

Radioligand: [3H]Dopamine (final concentration ~10-20 nM)

-

Non-specific uptake control: 10 µM cocaine or nomifensine

-

Test compound (this compound) at various concentrations

-

Other materials as in the binding assays.

Procedure:

-

Pre-incubate synaptosomes (50 µg protein) in KRH buffer with various concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate uptake by adding [3H]Dopamine and incubate for 5-10 minutes at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters and wash three times with ice-cold KRH buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine non-specific uptake in the presence of the non-specific uptake control.

-

Calculate the IC50 value from the concentration-response curve for the inhibition of specific uptake.

Materials:

-

Synaptosomes from a norepinephrine-rich brain region (e.g., prefrontal cortex or hippocampus)

-

KRH buffer

-

Radioligand: [3H]Norepinephrine (final concentration ~10-50 nM)

-

Non-specific uptake control: 10 µM Desipramine

-

Test compound (this compound) at various concentrations

-

Other materials as in the dopamine uptake assay.

Procedure: The procedure is analogous to the [3H]Dopamine uptake assay, with the substitution of the appropriate radioligand and non-specific binding control.

Materials:

-

Synaptosomes from a serotonin-rich brain region (e.g., brainstem or hippocampus)

-

KRH buffer

-

Radioligand: [3H]Serotonin (final concentration ~10-20 nM)

-

Non-specific uptake control: 10 µM Fluoxetine

-

Test compound (this compound) at various concentrations

-

Other materials as in the dopamine uptake assay.

Procedure: The procedure is analogous to the [3H]Dopamine uptake assay, with the substitution of the appropriate radioligand and non-specific binding control.

Signaling Pathways and Visualizations

Cocaine-Induced p38 MAPK Signaling Pathway in NET Regulation

Cocaine's interaction with the norepinephrine transporter has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is implicated in the upregulation of NET function and surface expression.

Experimental Workflow for Monoamine Transporter Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.

Conclusion

This compound demonstrates a significantly enhanced affinity for the dopamine and norepinephrine transporters compared to cocaine, while its selectivity for the serotonin transporter is diminished. Its rapid in vivo conversion to the highly active metabolite, salicylmethylecgonine, further complicates its pharmacological profile. The provided experimental protocols offer a standardized framework for the continued investigation of this compound and other cocaine analogs. The elucidation of downstream signaling pathways, such as the p38 MAPK pathway, provides further insight into the complex cellular mechanisms initiated by the binding of these compounds to monoamine transporters. This in-depth understanding is paramount for the rational design of novel therapeutics targeting the monoamine transport system for the treatment of substance use disorders and other neurological conditions.

References

2'-Acetoxycocaine: A Technical Guide to its Binding Affinity at the Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 2'-acetoxycocaine, a synthetic analog of cocaine, at the dopamine transporter (DAT) and norepinephrine transporter (NET). The document details its binding affinity, outlines relevant experimental protocols for assessment, and explores potential downstream signaling implications.

Quantitative Binding Affinity

This compound exhibits a significantly altered binding profile at monoamine transporters compared to its parent compound, cocaine. The introduction of an acetoxy group at the 2' position of the benzoyl ring markedly enhances its affinity for both the dopamine and norepinephrine transporters.

A study comparing the binding potencies of various 2'-substituted cocaine analogs revealed that this compound demonstrates a 4-fold increase in binding potency for the dopamine transporter (DAT) and a 35-fold enhanced affinity for the norepinephrine transporter (NET) when compared to cocaine[1][2]. This heightened affinity suggests a more potent inhibition of dopamine and norepinephrine reuptake.

Furthermore, the potential in vivo metabolite of this compound, salicylmethylecgonine (2'-hydroxycocaine), also shows a profound increase in binding affinity. It is reported to have nearly three times the affinity for DAT as cocaine[2]. Another study quantified the enhancement for 2'-hydroxycocaine as a 10-fold increase for DAT and a 52-fold increase for NET compared to cocaine[1].

The table below summarizes the relative binding potencies. While specific K_i_ or IC_50_ values for this compound are not consistently reported in the available literature, the fold-increase in potency provides a clear indication of its enhanced interaction with these transporters.

| Compound | Transporter | Relative Binding Potency (vs. Cocaine) |

| This compound | DAT | ~4-fold increase[1][2] |

| NET | ~35-fold increase[1][2] | |

| 2'-Hydroxycocaine | DAT | ~3 to 10-fold increase[1][2] |

| (Salicylmethylecgonine) | NET | ~52-fold increase[1] |

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound for DAT and NET can be determined using competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a specific radioligand from the transporter.

Dopamine Transporter (DAT) Binding Assay

A standard method for assessing DAT binding involves the use of [³H]WIN 35,428 as the radioligand. The following protocol is a synthesis of established methodologies.

Materials:

-

Radioligand: [³H]WIN 35,428

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909)

-

Tissue Source: Rat striatal membranes or cell lines expressing recombinant DAT (e.g., HEK293-hDAT)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

-

Membrane Preparation: Homogenize rat striatum in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/well ).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Total Binding: Add assay buffer, [³H]WIN 35,428 (at a concentration near its K_d_, e.g., 2-5 nM), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [³H]WIN 35,428, and the membrane preparation.

-

Competitive Binding: Add varying concentrations of this compound, [³H]WIN 35,428, and the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C or room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC_50_ value using non-linear regression analysis. The K_i_ value can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Norepinephrine Transporter (NET) Binding Assay

For NET binding, [³H]nisoxetine is a commonly used radioligand. The protocol is similar to the DAT binding assay.

Materials:

-

Radioligand: [³H]Nisoxetine

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine)

-

Tissue Source: Rat cortical membranes or cell lines expressing recombinant NET (e.g., HEK293-hNET)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure: The procedure follows the same steps as the DAT binding assay, with the substitution of [³H]nisoxetine for [³H]WIN 35,428 and a NET-rich tissue source. The concentration of [³H]nisoxetine should be near its K_d_ (e.g., 1-3 nM).

Signaling Pathways and Mechanistic Considerations

The primary mechanism of action of cocaine and its analogs, including this compound, is the inhibition of monoamine reuptake by binding to their respective transporters[3]. This blockade leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby potentiating their signaling.

While direct inhibition of reuptake is the principal effect, the interaction of cocaine with DAT can also influence intracellular signaling cascades that regulate transporter function and localization. One such pathway involves the GDNF/Ret/Vav2 signaling cascade , which has been shown to modulate DAT cell surface expression[4]. Glial cell line-derived neurotrophic factor (GDNF) and its receptor Ret can influence DAT trafficking, and the Rho family GEF protein Vav2 is a key component of this process. Deficiencies in Vav2 have been linked to altered DAT function and responses to cocaine[4]. It is plausible that potent DAT ligands like this compound could interfere with or be influenced by such regulatory pathways.

Furthermore, cocaine's effects are not solely limited to DAT and NET. It can also interact with other targets, such as sigma receptors (σ_1_ and σ_2_) and Toll-like receptor 4 (TLR4), which can in turn modulate dopaminergic signaling and contribute to the overall pharmacological profile[5][6]. For instance, cocaine's interaction with σ_1_-D_2_ receptor heteromers can inhibit dopamine D_2_ receptor signaling[5]. Cocaine can also induce changes in gene expression through the regulation of signaling molecules like extracellular signal-regulated kinase (ERK) and transcription factors such as c-fos[7]. The enhanced potency of this compound at DAT and NET may lead to more pronounced downstream effects on these and other signaling pathways.

Visualizations

References

- 1. 2'-Substitution of cocaine selectively enhances dopamine and norepinephrine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-Acetoxycocaine - Wikipedia [en.wikipedia.org]

- 3. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]

- 5. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers | PLOS One [journals.plos.org]

- 6. DAT isn't all that: cocaine reward and reinforcement require Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cocaine-induced intracellular signaling and gene expression are oppositely regulated by the dopamine D1 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2'-Substituents in Modulating Cocaine Analog Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 2'-substituted cocaine analogs, focusing on their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By systematically modifying the 2'-position of the cocaine scaffold, researchers have unveiled critical insights into the molecular determinants of ligand binding and functional activity, paving the way for the rational design of novel therapeutics with tailored monoamine transporter selectivity profiles. This document provides a comprehensive overview of key findings, detailed experimental methodologies, and visual representations of underlying biological and experimental processes.

Structure-Activity Relationship at the 2'-Position

The 2'-position of the benzoyloxy group of cocaine has emerged as a critical locus for modulating binding affinity and selectivity for the monoamine transporters. Early investigations into substitutions at this position have revealed that the introduction of specific functional groups can dramatically alter the pharmacological profile of the parent molecule.

A key determinant of enhanced binding affinity, particularly at the dopamine transporter, is the presence of a hydrogen-bond donor at the 2'-position. This observation is exemplified by the significantly increased potency of 2'-aminococaine compared to cocaine itself.[1][2] Conversely, bulky substituents or those incapable of participating in hydrogen bonding interactions generally lead to a decrease in affinity.

The nature of the 2'-substituent also profoundly influences selectivity across the monoamine transporters. While cocaine exhibits relatively balanced, albeit modest, affinity for all three transporters, strategic modifications at the 2'-position can engender a preference for one transporter over the others. This fine-tuning of selectivity is a cornerstone of modern medicinal chemistry efforts to develop compounds with improved therapeutic indices and reduced side-effect profiles.

Quantitative Analysis of 2'-Substituted Cocaine Analogs

To facilitate a clear comparison of the pharmacological effects of various 2'-substitutions, the following tables summarize the in vitro binding affinities (IC50 or Ki values) of representative analogs at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Binding Affinities of 2'-Substituted Cocaine Analogs at the Dopamine Transporter (DAT)

| Compound | 2'-Substituent | IC50 (nM) vs. [3H]WIN 35,428 | Reference |

| Cocaine | -H | 105 ± 12 | [3] |

| 2'-Hydroxycocaine | -OH | ~10 | [4] |

| 2'-Aminococaine | -NH2 | 7.5 ± 0.8 | [1][2][3] |

| 2'-Acetamidococaine | -NHCOCH3 | 150 ± 20 | [3] |

| 2'-Carbomethoxycocaine | -COOCH3 | >10,000 | [3] |

Table 2: Selectivity Profile of Key 2'-Substituted Cocaine Analogs

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |

| Cocaine | 105 | 250 | 500 | 2.38 | 4.76 | [5] |

| 2'-Aminococaine | 7.5 | - | - | - | - | [1][2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacology of 2'-substituted cocaine analogs.

Radioligand Binding Assays

3.1.1. Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from studies characterizing the binding of cocaine analogs to the rat striatal dopamine transporter using [3H]WIN 35,428.

-

Tissue Preparation: Male Sprague-Dawley rat brains are rapidly dissected on ice, and the striata are isolated. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is washed by resuspension in fresh buffer and centrifugation. The final pellet is resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Procedure: The binding assay is performed in a total volume of 500 µL. Each tube contains:

-

100 µL of radioligand ([3H]WIN 35,428, final concentration ~1-2 nM)

-

50 µL of competing ligand (various concentrations of the 2'-substituted cocaine analog or vehicle)

-

350 µL of the prepared tissue homogenate

-

-

Incubation: The mixture is incubated at 4°C for 2 hours.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters, presoaked in 0.5% polyethylenimine. The filters are washed three times with 3 mL of ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

3.1.2. Serotonin Transporter (SERT) Binding Assay

This protocol utilizes [3H]citalopram to label the serotonin transporter in rat cortical membranes.

-

Tissue Preparation: Rat cerebral cortex is homogenized in 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The homogenate is centrifuged and the pellet is washed and resuspended in the same buffer.

-

Assay Procedure: The assay is conducted in a total volume of 250 µL containing the membrane preparation, [3H]citalopram (final concentration ~1 nM), and the test compound.

-

Incubation: The reaction is incubated at 25°C for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

-

Quantification and Analysis: Radioactivity is measured by liquid scintillation counting. Non-specific binding is determined using 10 µM fluoxetine.

3.1.3. Norepinephrine Transporter (NET) Binding Assay

This protocol employs [3H]nisoxetine for the characterization of binding to the norepinephrine transporter in rat cortical membranes.

-

Tissue Preparation: Similar to the SERT assay, rat cerebral cortex is homogenized and membranes are prepared in a Tris-based buffer.

-

Assay Procedure: The assay mixture includes the membrane preparation, [3H]nisoxetine (final concentration ~1-2 nM), and the test compound in a total volume of 250 µL.

-

Incubation: The incubation is carried out at 4°C for 2-3 hours.

-

Termination and Filtration: The reaction is stopped by rapid filtration through GF/B filters and washing with cold buffer.

-

Quantification and Analysis: Radioactivity is determined by liquid scintillation counting. Non-specific binding is defined in the presence of 10 µM desipramine.

Monoamine Uptake Inhibition Assays

3.2.1. Dopamine Uptake Inhibition Assay

This assay measures the ability of 2'-substituted cocaine analogs to inhibit the uptake of [3H]dopamine into rat striatal synaptosomes.

-

Synaptosome Preparation: Rat striata are homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet (P2). The pellet is resuspended in a physiological buffer.

-

Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiation of Uptake: [3H]Dopamine (final concentration ~10-20 nM) is added to initiate the uptake, and the incubation continues for 5-10 minutes at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through GF/B filters and washing with ice-cold buffer.

-

Quantification and Analysis: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting. Non-specific uptake is measured in the presence of a high concentration of a DAT inhibitor or by conducting the assay at 4°C. IC50 values are calculated from the concentration-response curves.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis, mechanism of action, and experimental evaluation of 2'-substituted cocaine analogs.

Caption: General synthetic route to 2'-substituted cocaine analogs.

Caption: Putative binding mode of a 2'-substituted cocaine analog in the DAT.

Caption: Experimental workflow for the in vitro characterization of novel analogs.

Conclusion

The systematic exploration of the 2'-position of the cocaine molecule has been instrumental in elucidating the SAR at the monoamine transporters. The ability to introduce hydrogen-bond donors at this position has proven to be a particularly effective strategy for enhancing DAT affinity. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of psychostimulant pharmacology and medicinal chemistry. Future work in this area will likely focus on leveraging these SAR insights to design and synthesize novel cocaine analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately aiming for the development of effective therapeutics for a range of neuropsychiatric disorders, including substance use disorders.

References

- 1. 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′‐Substituted analogs of cocaine: synthesis and dopamine transporter binding potencies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

The In Vivo Effects and Preliminary Pharmacological Profile of 2'-Acetoxycocaine: A Technical Guide

Disclaimer: This technical guide has been compiled based on publicly available information. A comprehensive search of scientific literature did not yield primary research articles containing detailed quantitative data or specific in vivo experimental protocols for 2'-Acetoxycocaine. The quantitative data presented herein is largely derived from publicly accessible, non-peer-reviewed sources and should be interpreted with caution. The experimental protocols described are representative methodologies for the study of cocaine analogs and are intended to serve as a template for future research, not as a report of completed studies on this compound.

Introduction

This compound is a synthetic analog of cocaine, characterized by the addition of an acetoxy group at the 2' position of the benzoyl ring. This structural modification is reported to alter its pharmacological profile, potentially leading to a faster onset of action and increased potency at monoamine transporters compared to its parent compound. This guide provides a summary of the currently understood, albeit limited, in vivo effects and preliminary pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

The primary mechanism of action of cocaine and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synaptic cleft, resulting in the characteristic psychostimulant effects.

Monoamine Transporter Binding Affinity

Quantitative data on the binding affinity of this compound at the monoamine transporters is not available in peer-reviewed literature. However, non-peer-reviewed sources suggest a significantly enhanced potency compared to cocaine.

Table 1: Putative Monoamine Transporter Binding Potency of this compound Relative to Cocaine

| Transporter | Reported Fold-Increase in Potency vs. Cocaine | Putative Active Metabolite (Salicylmethylecgonine) Fold-Increase in Potency vs. Cocaine |

| Dopamine Transporter (DAT) | 4x[1] | 10x |

| Norepinephrine Transporter (NET) | 35x[1] | 52x |

| Serotonin Transporter (SERT) | Reduced selectivity (specific fold-increase not reported) | 4x |

Note: The data in this table is derived from non-peer-reviewed sources and has not been independently verified through published primary research. It should be considered preliminary and indicative.

Potential Metabolism and Active Metabolites

It is hypothesized that this compound may act as a prodrug, being rapidly deacetylated in vivo to form salicylmethylecgonine (2'-hydroxycocaine). Salicylmethylecgonine is itself a potent monoamine transport inhibitor, reportedly exhibiting a 10-fold increase in binding potency for DAT and a 52-fold increase for NET compared to cocaine. This metabolic conversion could contribute significantly to the overall in vivo pharmacological and toxicological profile of this compound.

In Vivo Effects (Hypothetical Framework)

Due to the absence of published in vivo studies on this compound, this section outlines a hypothetical framework for its potential in vivo effects based on its putative pharmacological profile.

Locomotor Activity

Given its reported high affinity for DAT and NET, it is anticipated that this compound would produce a robust, dose-dependent increase in locomotor activity in rodents. The faster onset of action might be reflected in a more rapid increase in activity following administration compared to cocaine.

Drug Discrimination

In a drug discrimination paradigm, it is likely that animals trained to discriminate cocaine from vehicle would generalize to this compound, indicating shared subjective effects. The higher potency of this compound would likely be reflected in a leftward shift of the dose-response curve compared to cocaine.

Self-Administration

The potent dopamine reuptake inhibition by this compound suggests a high potential for reinforcement. In a self-administration paradigm, it is expected that animals would readily learn to self-administer this compound, likely exhibiting a typical dose-dependent pattern of intake.

Experimental Protocols (Representative)

The following are representative, not compound-specific, experimental protocols for evaluating the in vivo effects of a novel cocaine analog like this compound.

Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

-

Tissue Preparation: Rat striatal (for DAT), hypothalamic (for NET), and cortical (for SERT) tissues are homogenized in an appropriate buffer.

-

Radioligand Binding: Tissue homogenates are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.

Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

-

Animals: Male C57BL/6 mice are habituated to the testing room for at least 1 hour before the experiment.

-

Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared photobeams.

-

Procedure: Mice receive an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or this compound at various doses. Immediately after injection, mice are placed in the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

-

Data Analysis: Locomotor activity data is analyzed using a two-way ANOVA with dose and time as factors.

Drug Discrimination Assay

Objective: To determine if this compound produces cocaine-like discriminative stimulus effects.

Methodology:

-

Animals: Male Sprague-Dawley rats are trained to discriminate cocaine (e.g., 10 mg/kg, i.p.) from vehicle in a two-lever operant conditioning chamber. Food pellets serve as the reinforcer.

-